![molecular formula C17H21NO4 B3071306 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1009523-76-5](/img/structure/B3071306.png)
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, such as halichlorine and pinnaic acid, has been a research focus in recent years . These compounds, which bear a 6-azaspiro[4.5]decane skeleton, have been synthesized using various methods, especially asymmetric synthesis strategies . The synthesis route often starts from simple reactions and involves the construction of key intermediates .Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its name . The compound belongs to the class of cycloalkanes, which are characterized by rings of carbon atoms . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
The chemical reactions involving this compound can be understood in the context of nucleophilic acyl substitution reactions . These reactions involve the replacement of a leaving group by a stronger nucleophile . The reactions of carboxylic acids, such as the conversion into acid chlorides, anhydrides, esters, and amides, can all be achieved through nucleophilic acyl substitution reactions .作用機序
The mechanism of action of 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not well understood. However, it is believed to work by inhibiting the growth and reproduction of microorganisms and cancer cells. It may also have an effect on the central nervous system, making it useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well known. However, it has been found to have antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. It has also been studied for its potential use as a treatment for Alzheimer's disease and other neurological disorders. Additionally, it has been used in the development of new cancer treatments.
実験室実験の利点と制限
One advantage of using 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in lab experiments is its antimicrobial and antifungal properties. It can be used to study the growth and reproduction of microorganisms and fungi. Additionally, it has potential therapeutic uses for neurological disorders and cancer.
One limitation of using this compound in lab experiments is its limited understanding of its mechanism of action. This makes it difficult to study its biochemical and physiological effects.
将来の方向性
There are several future directions for research involving 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. One direction is to further study its mechanism of action to better understand its biochemical and physiological effects. Another direction is to explore its potential therapeutic uses for neurological disorders and cancer. Additionally, it can be studied for its potential use in the development of new antibiotics and antifungal drugs.
科学的研究の応用
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is used in scientific research for various purposes. It has been found to have antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. It has also been studied for its potential use as a treatment for Alzheimer's disease and other neurological disorders. Additionally, it has been used in the development of new cancer treatments.
特性
IUPAC Name |
4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(11-13-7-3-1-4-8-13)18-14(16(20)21)12-22-17(18)9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNXLGHGCMWYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)
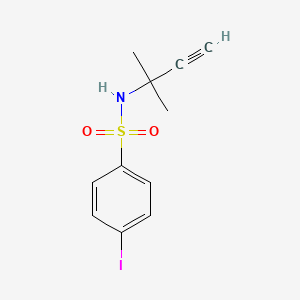

![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)
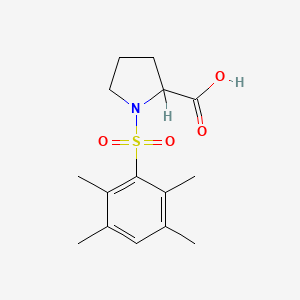
![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)
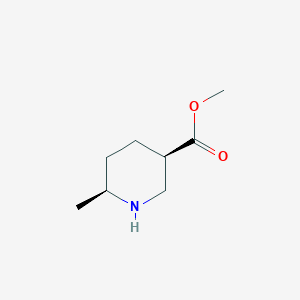
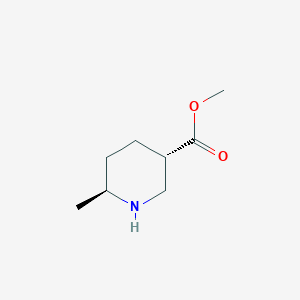
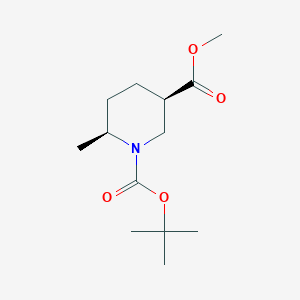

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)
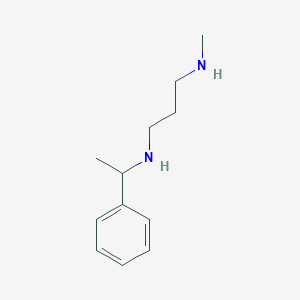
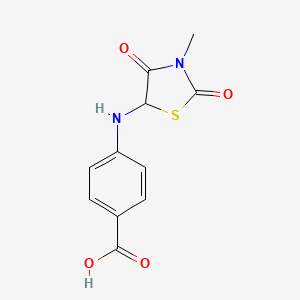
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)